pKa Shift Induced by 2-Methyl Substitution Relative to Des-Methyl Analog
The presence of a methyl substituent at the 2-position of the propanoic acid chain alters the acid dissociation constant relative to the des-methyl analog. While direct experimental pKa values for the target compound are not publicly available, N-nitroso-N-alkyl-α-amino acids display pKa differences between 0.2 and 0.5 log units depending on the alkyl substituent at the α-carbon . For the structurally informative pair N-nitroso-N-methylalanine (ON-MeAla, pKa ~3.3 for the E isomer) and N-nitroso-N-methylglycine (ON-Sar, pKa ~3.1 for the E isomer), the addition of a single methyl group at the α-carbon produces a measurable ΔpKa of approximately +0.2 log units . By analogy, the 2-methyl group in the target compound is expected to perturb the pKa of the carboxylic acid moiety by a comparable magnitude compared to the des-methyl analog (CAS 10478-42-9), which impacts extraction efficiency, HPLC retention under ion-pairing conditions, and biological membrane permeability.
| Evidence Dimension | Acid dissociation constant (pKa) of carboxylic acid group |
|---|---|
| Target Compound Data | Not experimentally determined; inferred pKa shift of approximately +0.2 to +0.5 log units relative to des-methyl analog based on α-methyl substitution effects in analogous N-nitrosoamino acids |
| Comparator Or Baseline | N-Nitroso-N-methyl-3-aminopropionic acid (CAS 10478-42-9); no public pKa data available. Reference compounds: ON-MeAla (E isomer pKa ~3.3) vs ON-Sar (E isomer pKa ~3.1) from Liberek et al. (1982) |
| Quantified Difference | ΔpKa ≈ +0.2 log units (E isomer, ON-MeAla vs ON-Sar); comparable magnitude predicted for 2-methyl substitution |
| Conditions | NMR-monitored pH titration in H₂O/D₂O mixtures at 25°C as described by Liberek et al. (1982) |
Why This Matters
A difference of 0.2–0.5 pKa units translates to a 1.6- to 3.2-fold change in ionization state at pH near the pKa, directly affecting extraction recovery, HPLC retention time reproducibility, and calculated log D values used to predict biological distribution.
